Mercury bis(trifluoroacetate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

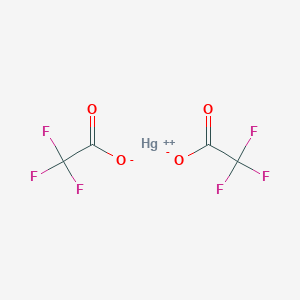

Mercury bis(trifluoroacetate), also known as bis(trifluoroacetoxy)mercury or mercuric trifluoroacetate, is a chemical compound with the formula Hg(CF3COO)2. It is a crystalline solid that is used as a reagent in organic synthesis, particularly in oxymercuration reactions. The compound is known for its high reactivity and selectivity, making it a valuable tool in various chemical processes.

Vorbereitungsmethoden

Mercury bis(trifluoroacetate) can be synthesized through the reaction of mercury(II) oxide with trifluoroacetic acid. The reaction is typically carried out under controlled conditions to ensure the complete conversion of the reactants to the desired product. The general reaction is as follows:

HgO+2CF3COOH→Hg(CF3COO)2+H2O

In industrial settings, the production of mercury bis(trifluoroacetate) involves similar methods but on a larger scale. The reaction conditions, such as temperature and concentration, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Reaction with Disilenes

Mercury bis(trifluoroacetate) reacts with disilenes (R₂Si=SiR₂) to form 1,2-bis(trifluoroacetoxy)disilanes. Key observations from low-temperature NMR studies ( ):

| Reaction Conditions | Intermediate Observed | Final Product |

|---|---|---|

| Tetrahydrofuran (THF) | π-Complex (Hg-Si σ-bond) | 1,2-Bis(trifluoroacetoxy)disilane |

| Temperature: Below -15°C | Proposed structure: 7 , 8a,b | Yield: >85% (for R = Me, Ph) |

This reaction proceeds through a mercury-silicon σ-bonded intermediate, confirmed by NMR spectral shifts at low temperatures. The stereochemical outcome suggests a concerted addition mechanism.

Oxymercuration Reactions

The compound facilitates oxymercuration of alkenes and alkynes. In a representative process ():

textRCH=CH₂ + Hg(CF₃COO)₂ → RCH(OHgCF₃COO)-CH₂(CF₃COO)

-

Regioselectivity : Follows Markovnikov addition

-

Solvent Compatibility : Works in THF, DCM, and ethers

-

Demercuration : Achieved via NaBH₄ or LiAlH₄ to yield alcohols

Cyclization Processes

Hg(CF₃COO)₂ induces cyclization in unsaturated substrates, critical for synthesizing heterocycles ():

| Substrate Type | Product | Conditions |

|---|---|---|

| 1,5-Dienes | 5-Membered carbocycles | RT, 12 h, THF |

| Propargyl amines | Pyrrolidine derivatives | 0°C → RT, 24 h |

| Allyl ethers | Tetrahydrofuran analogs | Reflux, 6 h |

These reactions exploit mercury's electrophilicity to activate π-systems, enabling ring closure with minimal byproducts.

Reductive Decyanation

The compound participates in reductive decyanation reactions, particularly for nitrile-containing precursors ():

textRCN + Hg(CF₃COO)₂ → RHgCF₃COO + HCN

-

Scope : Effective for aromatic and aliphatic nitriles

-

Limitation : Steric hindrance reduces yields in branched substrates

Mechanistic Insights

-

Lewis Acid Behavior : The Hg²⁺ center acts as a strong electrophile, polarizing bonds in substrates ( ).

-

Intermediate Stability : π-Complexes with disilenes exhibit half-lives >2 hrs at -15°C but decompose rapidly above 0°C ( ).

-

Electron-Withdrawing Effect : Trifluoroacetate ligands enhance mercury's electrophilicity compared to acetate analogs.

Wissenschaftliche Forschungsanwendungen

Mercury bis(trifluoroacetate) has several applications in scientific research:

Chemistry: It is widely used as a reagent in organic synthesis, particularly in oxymercuration reactions, which are important for the formation of alcohols from alkenes.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine: Research involving mercury bis(trifluoroacetate) includes its potential use in the development of pharmaceuticals and diagnostic agents.

Industry: The compound is used in the production of fine chemicals and pharmaceutical intermediates.

Wirkmechanismus

The mechanism of action of mercury bis(trifluoroacetate) involves the formation of a π-complex intermediate during reactions with aromatic compounds. This intermediate is formed rapidly and is crucial for the subsequent steps in the reaction. The compound’s high reactivity is attributed to the strong electron-withdrawing effect of the trifluoroacetate groups, which enhances the electrophilic nature of the mercury center .

Vergleich Mit ähnlichen Verbindungen

Mercury bis(trifluoroacetate) can be compared with other mercury-based compounds such as:

Mercury(II) acetate: Similar to mercury bis(trifluoroacetate), but with acetate groups instead of trifluoroacetate. It is less reactive and selective in oxymercuration reactions.

Mercury(II) chloride: Used in various chemical reactions but lacks the high selectivity and reactivity of mercury bis(trifluoroacetate).

Bis(trifluoromethyl)mercury: Another mercury compound that serves as a source of difluorocarbene, but with different reactivity and applications.

Mercury bis(trifluoroacetate) is unique due to its high reactivity, selectivity, and the strong electron-withdrawing effect of the trifluoroacetate groups, making it a valuable reagent in organic synthesis and other scientific research applications.

Eigenschaften

CAS-Nummer |

13257-51-7 |

|---|---|

Molekularformel |

C2HF3HgO2 |

Molekulargewicht |

314.62 g/mol |

IUPAC-Name |

mercury;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C2HF3O2.Hg/c3-2(4,5)1(6)7;/h(H,6,7); |

InChI-Schlüssel |

CPJNAQDRGJNWFC-UHFFFAOYSA-N |

SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Hg+2] |

Kanonische SMILES |

C(=O)(C(F)(F)F)O.[Hg] |

Key on ui other cas no. |

13257-51-7 |

Piktogramme |

Acute Toxic; Health Hazard; Environmental Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Mercury bis(trifluoroacetate) in the reductive decyanation of α-aminonitriles?

A1: While the provided abstracts don't explicitly detail the mechanism, [, ] indicate that Mercury bis(trifluoroacetate) is used in conjunction with Sodium cyanoborohydride to achieve the reductive decyanation of α-aminonitriles. This suggests that Mercury bis(trifluoroacetate) likely acts as a Lewis acid catalyst, activating the nitrile group for subsequent reduction by Sodium cyanoborohydride. This methodology enables the indirect monoalkylation of primary and secondary amines. [, ]

Q2: Are there any structural studies on Mercury bis(trifluoroacetate) or its complexes?

A2: Yes. One of the provided research articles discusses the crystal structure of a complex containing Mercury bis(trifluoroacetate). [] The study reports the structure of μ‐[2,4,6‐tri(2‐pyridyl)‐1,3,5‐triazine]‐bis[bis(trifluoroacetato)mercury(II)], providing insights into the coordination chemistry of Mercury bis(trifluoroacetate). This type of structural information can be valuable for understanding the reactivity and potential applications of this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.